

Application Note and Protocols: DMT-on versus DMT-off Oligonucleotide Purification Strategies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Dimethoxytrityl chloride

Cat. No.: B141833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably generates a mixture of the full-length product and truncated failure sequences.[1] For many applications, particularly in therapeutics and diagnostics, the purity of the final oligonucleotide is critical.[2] This necessitates a robust purification strategy to isolate the desired full-length oligonucleotide from process-related impurities. The two most common strategies for the purification of synthetic oligonucleotides are "DMT-on" and "DMT-off," which are distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group on the full-length product after synthesis. This application note provides a detailed comparison of these two strategies, including their underlying principles, advantages, and disadvantages, along with detailed protocols for their implementation.

Principle of DMT-on versus DMT-off Purification

Oligonucleotide synthesis proceeds in the 3' to 5' direction, with the 5'-hydroxyl group of each incoming phosphoramidite monomer protected by a lipophilic DMT group.[3] This DMT group is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

- **DMT-on Strategy:** In the final coupling step, the DMT group on the 5'-terminus of the full-length oligonucleotide is intentionally left on.[4] This provides a "handle" for purification. The significant hydrophobicity of the DMT group allows for strong retention of the full-length

product on a reversed-phase stationary phase, while the more hydrophilic, uncapped failure sequences are washed away.^{[1][4]} Following purification, the DMT group is chemically cleaved, and the purified oligonucleotide is recovered.

- **DMT-off Strategy:** In this approach, the terminal 5'-DMT group is removed as the final step of the synthesis cycle. Purification then relies on other physicochemical properties to separate the full-length product from impurities, such as charge (ion-exchange chromatography) or size (gel electrophoresis).^[1]

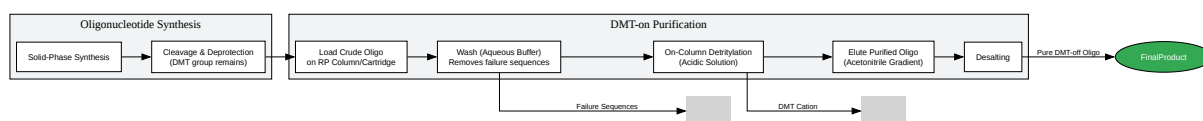
Comparison of DMT-on and DMT-off Purification Strategies

The choice between DMT-on and DMT-off purification depends on several factors, including the length of the oligonucleotide, the desired purity, the required yield, and the scale of the purification.

Feature	DMT-on Purification	DMT-off Purification
Primary Separation Principle	Hydrophobicity	Charge, Size
Primary Impurities Removed	Truncated failure sequences (shortmers)[3][5]	Failure sequences, salt, and small molecules
Common Purification Methods	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE) Cartridges[1][6]	Anion-Exchange HPLC (AEX-HPLC), Polyacrylamide Gel Electrophoresis (PAGE)[1]
Typical Purity	High (>90-99%)[3][7][8][9]	Variable, can be very high with PAGE
Typical Yield	Moderate to High (can be >90%)[3]	Can be lower, especially with PAGE[1]
Advantages	- Excellent separation of full-length product from failure sequences.[1] - Relatively fast and simple, especially with cartridges.[10] - Amenable to automation.	- Can remove modifications that alter hydrophobicity. - PAGE can provide very high purity for long oligonucleotides. [1]
Disadvantages	- Requires an additional post-purification detritylation step.[5] - Potential for depurination during acid-mediated detritylation.[7] - May not be ideal for very long oligonucleotides (>100-150 bases) where the hydrophobic contribution of the DMT group is less significant.[1]	- Separation of failure sequences from the full-length product can be challenging, especially for shorter oligonucleotides. - PAGE is labor-intensive and not easily scalable.[1]

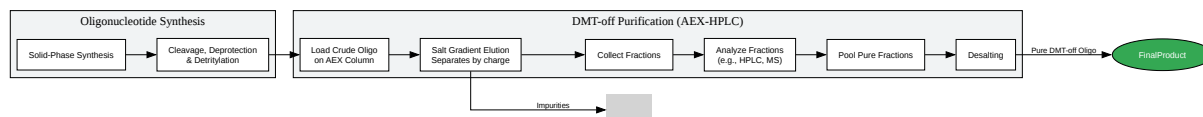
Experimental Workflows

The following diagrams illustrate the general workflows for DMT-on and DMT-off purification strategies.



[Click to download full resolution via product page](#)

DMT-on Purification Workflow



[Click to download full resolution via product page](#)

DMT-off Purification Workflow (Anion-Exchange)

Detailed Experimental Protocols

Protocol 1: DMT-on Purification using a Solid-Phase Extraction (SPE) Cartridge

This protocol is a general guideline for the purification of a standard DNA oligonucleotide on a 1 μ mol scale using a reversed-phase SPE cartridge.

Materials:

- Crude DMT-on oligonucleotide, cleaved and deprotected in ammonium hydroxide.
- Reversed-phase SPE cartridge (e.g., Glen-Pak™ DNA).
- Acetonitrile (ACN), HPLC grade.
- 2.0 M Triethylammonium Acetate (TEAA), pH 7.0.
- 0.1 M TEAA (prepared by diluting 2.0 M TEAA with nuclease-free water).
- 2% Trifluoroacetic Acid (TFA) in water (v/v).
- Nuclease-free water.
- Syringes and luer lock fittings for the cartridge.

Procedure:

- Cartridge Preparation:
 - Wash the cartridge with 2 mL of acetonitrile.[\[11\]](#)
 - Equilibrate the cartridge with 2 mL of 2.0 M TEAA.[\[11\]](#) This acts as an ion-pairing reagent to enhance the binding of the oligonucleotide to the resin.[\[5\]](#)
 - Follow with a wash of 2 mL of 0.1 M TEAA.
- Sample Loading:
 - Dilute the crude oligonucleotide solution (from cleavage and deprotection) with an equal volume of 0.1 M TEAA.
 - Slowly load the diluted sample onto the cartridge at a rate of approximately 1 drop per second. The hydrophobic DMT-on oligonucleotide will bind to the resin.[\[11\]](#)
- Washing:
 - Wash the cartridge with 2 mL of 0.1 M TEAA to remove salts and some impurities.[\[11\]](#)

- Wash the cartridge with 2 mL of a solution of 5-15% acetonitrile in 0.1 M TEAA. The exact percentage of acetonitrile may need to be optimized to effectively wash away failure sequences without eluting the DMT-on product.
- On-Cartridge Detritylation:
 - Slowly pass 2 mL of 2% TFA through the cartridge. Repeat this step.[\[11\]](#) A faint orange color may be observed as the DMT cation is released.[\[7\]](#)
 - Immediately wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the acid and prevent depurination.[\[11\]](#)
 - Wash with 2 mL of nuclease-free water to remove residual TEAA.
- Elution:
 - Elute the purified DMT-off oligonucleotide with 1-2 mL of 20-50% acetonitrile in water. The optimal acetonitrile concentration for elution depends on the hydrophobicity of the oligonucleotide. For phosphorothioate oligonucleotides, a higher concentration (e.g., 35%) may be required.[\[12\]](#)
 - Collect the eluate in a clean microcentrifuge tube.
- Post-Elution Processing:
 - Dry the purified oligonucleotide using a vacuum concentrator.
 - Resuspend the oligonucleotide in a suitable buffer for your downstream application.
 - Quantify the oligonucleotide by UV spectrophotometry at 260 nm.
 - Assess purity by analytical HPLC or mass spectrometry.

Protocol 2: DMT-off Purification by Anion-Exchange HPLC (AEX-HPLC)

This protocol provides a general method for the purification of a DMT-off oligonucleotide. The separation is based on the interaction of the negatively charged phosphate backbone with a

positively charged stationary phase.

Materials:

- Crude DMT-off oligonucleotide, fully deprotected and detritylated.
- Anion-exchange HPLC column suitable for oligonucleotide separation.
- HPLC system with a gradient pump and UV detector.
- Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, in nuclease-free water.
- Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5, in nuclease-free water.
- Nuclease-free water for sample preparation.

Procedure:

- Sample Preparation:
 - After synthesis, cleavage, deprotection, and detritylation, dry the crude oligonucleotide pellet.
 - Resuspend the pellet in Mobile Phase A or nuclease-free water to a suitable concentration (e.g., 10-20 OD/mL).
 - Filter the sample through a 0.22 μ m syringe filter before injection.
- HPLC Method:
 - Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.
 - Inject the prepared sample onto the column.
 - Elute the oligonucleotides using a linear gradient of increasing salt concentration (Mobile Phase B). A typical gradient might be from 0% to 100% B over 30-40 minutes. The full-length product, having the highest charge density, will elute last.
 - Monitor the elution profile at 260 nm.

- Fraction Collection:
 - Collect fractions corresponding to the major peak, which should be the full-length oligonucleotide.
- Analysis and Pooling:
 - Analyze the collected fractions for purity using analytical AEX-HPLC, RP-HPLC, or mass spectrometry.
 - Pool the fractions that meet the desired purity specification.
- Desalting:
 - The purified oligonucleotide will be in a high-salt buffer. It is crucial to desalt the pooled fractions. This can be achieved by methods such as:
 - Size-exclusion chromatography (e.g., a Sephadex G-25 column).
 - Ethanol precipitation.
 - Using a reversed-phase cartridge following a desalting protocol.[\[13\]](#)
- Final Processing:
 - Dry the desalted oligonucleotide.
 - Resuspend in an appropriate buffer, quantify, and store.

Conclusion

Both DMT-on and DMT-off purification strategies offer effective means of isolating full-length synthetic oligonucleotides. The DMT-on approach, particularly with modern SPE cartridges, provides a rapid and efficient method for removing failure sequences and is well-suited for routine purification of standard DNA and RNA oligonucleotides. The DMT-off strategy, while potentially more complex, offers versatility and, with techniques like PAGE, can achieve exceptionally high purity for demanding applications. The optimal choice of purification strategy will depend on the specific requirements of the oligonucleotide and its intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atdbio.com [atdbio.com]
- 2. bocsci.com [bocsci.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. dupont.com [dupont.com]
- 6. shimadzu.com [shimadzu.com]
- 7. diva-portal.org [diva-portal.org]
- 8. glenresearch.com [glenresearch.com]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [Application Note and Protocols: DMT-on versus DMT-off Oligonucleotide Purification Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141833#dmt-on-versus-dmt-off-purification-strategies-for-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com